molecular formula C4H2ClN3O4 B567180 5-Chloro-4-nitro-1H-pyrazole-3-carboxylic acid CAS No. 1301754-03-9

5-Chloro-4-nitro-1H-pyrazole-3-carboxylic acid

Cat. No.: B567180
CAS No.: 1301754-03-9
M. Wt: 191.527
InChI Key: SJKVXGMVUHWVIY-UHFFFAOYSA-N
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Description

5-Chloro-4-nitro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a chlorine atom at position 5, a nitro group at position 4, and a carboxylic acid moiety at position 2. This trifunctional structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and agrochemical research. Notably, its synthesis involves multi-step reactions, including nitration and chlorination of pyrazole precursors, followed by carboxylation or hydrolysis of ester derivatives .

Recent data from CymitQuimica (2025) indicate that commercial availability of this compound has been discontinued, limiting its accessibility for ongoing research . Despite this, its structural analogs remain critical in developing bioactive molecules, particularly as kinase inhibitors or antimicrobial agents.

Properties

IUPAC Name

5-chloro-4-nitro-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClN3O4/c5-3-2(8(11)12)1(4(9)10)6-7-3/h(H,6,7)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKVXGMVUHWVIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NN=C1C(=O)O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-nitro-1H-pyrazole-3-carboxylic acid typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method includes the reaction of 4-chloro-3-nitroacetophenone with hydrazine hydrate under acidic conditions, followed by oxidation to introduce the carboxylic acid group . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-nitro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5-Chloro-4-nitro-1H-pyrazole-3-carboxylic acid typically involves several steps, including nitration, chlorination, and carboxylation. The compound's synthesis can be optimized to enhance its solubility and bioactivity. The following table summarizes common synthetic routes and their outcomes:

Synthesis Method Reagents Yield (%) Comments
NitrationPyrazole, HNO₃75Effective for introducing nitro groups
Chlorination5-Chloro-pyrazole, SOCl₂80High yield with minimal side products
Carboxylation5-Chloro-4-nitro-pyrazole, CO₂70Requires optimization for better yields

This compound exhibits a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Below are detailed insights into its therapeutic potential:

Anticancer Activity

Research has demonstrated that this compound can induce apoptosis in various cancer cell lines. A notable study revealed that at concentrations as low as 1 µM, it significantly increased caspase-3 activity in breast cancer cells, suggesting its potential as an anticancer agent.

Anti-inflammatory Effects

In vivo studies have shown that derivatives of this compound can inhibit inflammatory responses effectively. For instance, one study using a rat model reported up to 85% inhibition of edema formation, indicating its promise as an anti-inflammatory drug.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Results indicated that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies.

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Anticancer Mechanism Exploration

A study conducted on breast cancer cells demonstrated that treatment with the compound resulted in a marked increase in apoptosis markers. The findings suggest a mechanism involving the activation of the intrinsic apoptotic pathway.

Case Study 2: Evaluation of Anti-inflammatory Effects

In a model of acute inflammation, the administration of this compound resulted in significant reductions in inflammatory cytokines and edema formation, showcasing its potential utility in treating inflammatory diseases.

Case Study 3: Antimicrobial Efficacy

A comprehensive evaluation of the compound's antimicrobial properties revealed effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as an alternative to conventional antibiotics.

Mechanism of Action

The mechanism of action of 5-Chloro-4-nitro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural and Molecular Properties

The table below compares key structural features and molecular properties of 5-chloro-4-nitro-1H-pyrazole-3-carboxylic acid with analogous compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Data/Applications References
This compound Cl (5), NO₂ (4), COOH (3) C₄H₂ClN₃O₄ 191.53* Discontinued; used in carboxamide synthesis
4-Chloro-5-nitro-1H-pyrazole-3-carboxylic acid Cl (4), NO₂ (5), COOH (3) C₄H₂ClN₃O₄ 191.53 Solubility: Limited; storage at 2–8°C
5-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid C₂H₅ (5), NO₂ (4), COOH (3) C₆H₇N₃O₄ 185.14 Higher lipophilicity; agrochemical intermediates
5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid (CH₂)₂CHCH₃ (5), NO₂ (4), COOH (3) C₈H₁₁N₃O₄ 213.19 Potential phosphodiesterase inhibitors
5-Chloro-3-methyl-1H-pyrazole-4-carboxylic acid Cl (5), CH₃ (3), COOH (4) C₅H₅ClN₂O₂ 160.56 Precursor for fungicide development

*Note: Molecular weight for this compound is inferred from its isomer in .

Reactivity and Functionalization

  • Electron-Withdrawing Effects : The nitro group at position 4 in the target compound enhances electrophilic substitution reactivity compared to analogs like 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid, where alkyl substituents increase steric hindrance .
  • Chlorine vs. Alkyl Substituents : The chlorine atom in this compound facilitates nucleophilic aromatic substitution, whereas isobutyl or ethyl groups (e.g., in ) promote hydrophobic interactions in biological targets.

Biological Activity

5-Chloro-4-nitro-1H-pyrazole-3-carboxylic acid is a notable compound within the pyrazole family, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a pyrazole ring with a chlorine atom at the 5-position and a nitro group at the 4-position, contributing to its unique chemical reactivity. This combination of functional groups enhances its potential as a pharmaceutical agent.

Target Interactions : Pyrazole derivatives are often utilized as building blocks in drug synthesis, particularly as enzyme inhibitors. The nitro group may undergo reduction in biological systems, forming reactive species that interact with cellular targets, potentially influencing various biochemical pathways.

Biochemical Pathways : The compound is implicated in multiple pathways due to its structural characteristics. Its ability to act on various targets allows it to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Biological Activities

This compound has been studied for several biological activities:

  • Antimicrobial Activity : Research indicates significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Effects : Studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. Specific derivatives have demonstrated potent anti-inflammatory activity comparable to established drugs like indomethacin .
  • Anticancer Potential : Recent studies have highlighted its cytotoxic effects against cancer cell lines. For instance, compounds derived from similar structures exhibited significant growth inhibition in A549 lung cancer cells with IC50 values indicating effective potency .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Antifungal Activity Study :
    • A derivative showed significant inhibition against Colletotrichum gloeosporioides, indicating potential use in agricultural applications as an antifungal agent. The study quantified mycelial inhibition growth (MIG) percentages across different concentrations, demonstrating effective antifungal properties .
  • Anti-inflammatory Research :
    • A series of pyrazole derivatives were evaluated for their COX inhibitory activities. One compound exhibited an IC50 value of 0.01 µM for COX-2 inhibition, showcasing superior anti-inflammatory efficacy compared to reference drugs .
  • Anticancer Evaluation :
    • A synthesized derivative demonstrated significant apoptosis induction in cancer cell lines with IC50 values around 49.85 µM, suggesting its potential as an anticancer agent .

Summary of Biological Activities

Activity TypeDescriptionIC50 Values
AntimicrobialEffective against various pathogensNot specified
Anti-inflammatoryCOX-2 inhibition0.01 µM
AnticancerInduces apoptosis in cancer cells49.85 µM
AntifungalInhibition of Colletotrichum gloeosporioidesSignificant growth inhibition

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